molecular formula C7H5N3O B1366583 5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde CAS No. 4121-22-6

5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde

Cat. No. B1366583
CAS RN: 4121-22-6
M. Wt: 147.13 g/mol
InChI Key: FZSSHQHTQKYNQL-UHFFFAOYSA-N
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Patent
US08329699B2

Procedure details

To a solution of 2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde (1.33 g, 3.73 mmol) and 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (995 mg, 4.48 mmol) in 1,2-DME (20 mL) were added Pd(Ph3P)4 (0.22 g, 0.19 mmol) and 2.0 M aqueous K2CO3 (5.6 ml, 11.2 mmol). The reaction mixture was degassed by bubbling N2 for 15 min then heated at 100° C. overnight. The resultant maroon reaction mixture was cooled and diluted with H2O then extracted with EtOAc (2×). The combined organics were dried over MgSO4 and concentrated. The crude residue was purified by SiO2 chromatography (30% to 80% EtOAc/hexanes) to afford 1.12 g (81%) of 2-(1-ethyl-1H-pyrazol-4-yl)-5-(2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde as a light orange-brown solid.
Quantity
995 mg
Type
reactant
Reaction Step One
Name
Quantity
5.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
1,2-DME
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.22 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[C:4]2[C:10]([CH:11]=[O:12])=[CH:9][N:8](COCC[Si](C)(C)C)[C:5]2=[N:6][CH:7]=1.C(N1C=C(B2OC(C)(C)C(C)(C)O2)C=N1)C.C([O-])([O-])=O.[K+].[K+]>O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N:3]1[CH:2]=[CH:7][N:6]=[C:5]2[NH:8][CH:9]=[C:10]([CH:11]=[O:12])[C:4]=12 |f:2.3.4,^1:47,49,68,87|

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
BrC=1N=C2C(=NC1)N(C=C2C=O)COCC[Si](C)(C)C
Name
Quantity
995 mg
Type
reactant
Smiles
C(C)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
5.6 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
1,2-DME
Quantity
20 mL
Type
solvent
Smiles
Name
Quantity
0.22 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed
CUSTOM
Type
CUSTOM
Details
by bubbling N2 for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The resultant maroon reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
EXTRACTION
Type
EXTRACTION
Details
then extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by SiO2 chromatography (30% to 80% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
N1=C2C(=NC=C1)NC=C2C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.